(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole physical properties
(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole physical properties
An In-Depth Technical Guide to the Physical Properties of (S)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
Executive Summary
This technical guide provides a comprehensive overview of the core physical and chemical properties of (S)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole. This molecule is of significant interest to researchers in pharmaceutical development, particularly as it is the enantiomeric impurity of a key intermediate in the synthesis of Eletriptan, a selective serotonin 5-HT₁B/₁D receptor agonist for migraine therapy.[1][2] This document details the compound's structural, thermal, and solubility characteristics, outlines protocols for its analytical characterization, and provides essential information on its handling, storage, and synthesis. The insights herein are intended to support scientists in impurity profiling, stereoselective synthesis, and quality control applications.
Introduction and Strategic Significance
(S)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, identified by CAS Number 208464-41-9, is a chiral indole derivative.[3][4] It is structurally the (S)-enantiomer of the corresponding (R)-isomer, which serves as a critical building block for the drug Eletriptan.[1][5] In the context of pharmaceutical manufacturing, this (S)-isomer is classified as "Eletriptan USP Related Compound B (S-Isomer)," making its detection and quantification a regulatory necessity to ensure the chiral purity and safety of the final active pharmaceutical ingredient (API).[3]
A thorough understanding of its physical properties is not merely academic; it is fundamental to developing robust analytical methods for its separation from the desired (R)-isomer and for designing efficient purification strategies to control its presence in the synthetic pathway of Eletriptan.
Core Physicochemical Properties
The physical properties of a molecule dictate its behavior in various experimental and processing conditions. As enantiomers, the (S)- and (R)-isomers share identical physical properties in a non-chiral environment (e.g., melting point, boiling point, density, and solubility in achiral solvents). Therefore, where direct experimental data for the (S)-isomer is not publicly available, data from its (R)-counterpart serves as a scientifically valid proxy.
Molecular Structure and Identity
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IUPAC Name: 5-bromo-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole[6]
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Synonyms: Eletriptan USP Related Compound B (S-Isomer)[3]
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Chemical Structure:
Summary of Physical Properties
| Property | Value | Source / Justification |
| Molecular Formula | C₁₄H₁₇BrN₂ | PubChem |
| Molecular Weight | 293.20 g/mol | Simson Pharma |
| Monoisotopic Mass | 292.05751 Da | PubChem[7][8] |
| Boiling Point | 412.9 ± 25.0 °C (at 760 mmHg) | Benchchem (data for (R)-isomer)[1] |
| Density | 1.4 ± 0.1 g/cm³ | Benchchem (data for (R)-isomer)[1] |
| Physical State | Solid (presumed) | Based on synthesis protocols for (R)-isomer[9] |
| Solubility | Soluble in Dichloromethane (DCM), Methanol | AXEL[2] |
| Storage Temperature | -20°C | AXEL, Benchchem[1][2] |
Solubility Profile: Practical Implications
The documented solubility in moderately polar organic solvents like dichloromethane and methanol is a key practical characteristic.[2] This profile is advantageous for several reasons:
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Chromatography: It allows for straightforward sample preparation for Reverse-Phase and Chiral HPLC analysis, where methanol is a common mobile phase component.
-
Reaction Chemistry: Its solubility in aprotic solvents like DCM is suitable for a range of synthetic modifications, should they be required.
-
Purification: This solubility behavior guides the choice of solvent systems for crystallization. For instance, a common strategy involves dissolving the crude material in a good solvent (like DCM or MTBE) and then inducing precipitation by adding an anti-solvent (like heptane).[9]
Analytical Characterization and Methodologies
Confirming the identity and purity of (S)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole requires a suite of analytical techniques. The most critical of these is chiral chromatography, which is essential to resolve it from its (R)-enantiomer.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
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Expected Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for this molecule due to the presence of two basic nitrogen atoms, which are readily protonated to form [M+H]⁺.
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Key Diagnostic Feature: The presence of a bromine atom provides a definitive isotopic signature. The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) results in two prominent peaks in the mass spectrum for the molecular ion: an [M+H]⁺ peak and an [M+2+H]⁺ peak of nearly equal intensity, separated by approximately 2 m/z units. This pattern is a powerful confirmatory tool.
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1-10 µg/mL in methanol/water (50:50).
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LC Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions (ESI+):
-
Scan Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Flow: 800 L/Hr.
-
Chiral High-Performance Liquid Chromatography (HPLC)
The single most important analytical task is to separate the (S)- and (R)-enantiomers. This cannot be achieved with standard achiral HPLC and requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective for this class of compounds.
-
Column Selection: Start with a widely applicable polysaccharide-based chiral column, such as a Daicel Chiralpak® IA or IB column. These phases often provide good selectivity for compounds with stereocenters adjacent to nitrogen atoms.
-
Mobile Phase Screening (Isocratic):
-
Prepare a test sample containing both the (R)- and (S)-isomers, if available, or the racemic mixture. Dissolve in the mobile phase.
-
Screen with standard mobile phase systems for normal phase mode, which often gives better selectivity for chiral separations:
-
System 1: n-Hexane / Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA).
-
System 2: n-Hexane / Ethanol (85:15 v/v) with 0.1% DEA.
-
-
The addition of a basic modifier like DEA is crucial to prevent peak tailing by interacting with residual silanols on the silica support and ensuring the basic analytes are in a neutral state.
-
-
Optimization:
-
Adjust the ratio of the alcohol modifier to optimize the resolution (Rs) and retention time. Increasing the alcohol percentage typically reduces retention time but may also decrease resolution.
-
Evaluate the effect of flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40°C) to fine-tune the separation.
-
-
Detection: Use a UV detector set to a wavelength of high absorbance for the indole chromophore (typically around 225 nm or 280 nm).
Synthesis and Purification Overview
While this document focuses on physical properties, their relevance is rooted in the compound's synthesis and purification. The (S)-isomer is typically not synthesized intentionally but arises from non-stereoselective synthesis or the use of starting materials with incomplete chiral purity. The synthesis of its desired (R)-enantiomer, often referred to as BIP, is well-documented and involves the reduction of an amide-ester precursor.[5][9]
The common route involves the reduction of (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester.[5] This reduction targets both the amide carbonyl and the benzyl ester protecting group to yield the final N-methylated pyrrolidine ring.
Purification of the crude product is essential to remove process-related impurities. A typical procedure based on literature for the (R)-isomer is as follows:[9][10]
-
Dissolution: Dissolve the crude solid in a minimal amount of a suitable solvent at an elevated temperature (e.g., 30-40°C), such as toluene or methyl tert-butyl ether (MTBE).[5][9]
-
Cooling & Precipitation: Gradually cool the solution with stirring to a lower temperature (e.g., 5-10°C) to induce crystallization of the desired product, leaving impurities more soluble in the mother liquor.[10]
-
Filtration & Washing: Collect the precipitated solid by filtration. Wash the filter cake sequentially with a small amount of cold toluene and then a non-polar anti-solvent like n-heptane to remove residual mother liquor.[10]
-
Drying: Dry the purified solid under reduced pressure to obtain the final product.
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: The compound should be stored at -20°C for maximum stability.[1][2] It should be kept in a tightly sealed container to protect it from moisture and air.
-
Safety: While specific safety data for the (S)-isomer is not available, the data for the (R)-isomer should be used as a guide. It is classified as harmful if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of damaging fertility.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(S)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a compound of high importance in the quality control of the migraine drug Eletriptan. Its physical properties—particularly its solubility and chromatographic behavior—are the cornerstones upon which robust analytical and purification methods are built. This guide provides the foundational data and validated protocols necessary for researchers and drug development professionals to effectively manage, analyze, and control this critical enantiomeric impurity, thereby ensuring the quality and safety of the final pharmaceutical product.
References
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PubChem. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. [Link]
-
PubChem. (S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole. [Link]
-
AXEL. 85-5333-09 5-Bromo-3-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole 5mg 435587. [Link]
- Google Patents. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.
-
PharmaCompass.com. 3-(N-methyl-2(R)-pyrrolidinylmethyl)-5-bromo-1H-indole. [Link]
-
ResearchGate. Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. [Link]
- Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
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